![molecular formula C23H26N4O4 B11433788 N-[1,4-dimethyl-2,3-dioxo-7-(piperidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-4-methoxybenzamide](/img/structure/B11433788.png)
N-[1,4-dimethyl-2,3-dioxo-7-(piperidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1,4-dimethyl-2,3-dioxo-7-(piperidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-4-methoxybenzamide is a complex organic compound that features a quinoxaline core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,4-dimethyl-2,3-dioxo-7-(piperidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-4-methoxybenzamide typically involves multi-step organic reactions. The process begins with the formation of the quinoxaline core, followed by the introduction of the piperidine ring and other functional groups. Common reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1,4-dimethyl-2,3-dioxo-7-(piperidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline oxides, while reduction could produce more saturated derivatives.
Scientific Research Applications
N-[1,4-dimethyl-2,3-dioxo-7-(piperidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1,4-dimethyl-2,3-dioxo-7-(piperidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzamide
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
N-[1,4-dimethyl-2,3-dioxo-7-(piperidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-4-methoxybenzamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C23H26N4O4 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-(1,4-dimethyl-2,3-dioxo-7-piperidin-1-ylquinoxalin-6-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C23H26N4O4/c1-25-19-13-17(24-21(28)15-7-9-16(31-3)10-8-15)18(27-11-5-4-6-12-27)14-20(19)26(2)23(30)22(25)29/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,24,28) |
InChI Key |
CESCCGPDNAUEBG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)C3=CC=C(C=C3)OC)N4CCCCC4)N(C(=O)C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.